molecular formula C6H7NO4S B13966530 4-Hydroperoxybenzenesulfonamide CAS No. 165070-56-4

4-Hydroperoxybenzenesulfonamide

Cat. No.: B13966530
CAS No.: 165070-56-4
M. Wt: 189.19 g/mol
InChI Key: SYJUJRIXXDRSBN-UHFFFAOYSA-N
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Description

4-Hydroperoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. The compound features a hydroperoxy group attached to a benzenesulfonamide structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroperoxybenzenesulfonamide typically involves the introduction of a hydroperoxy group to a benzenesulfonamide precursor. One common method includes the reaction of benzenesulfonamide with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroperoxy derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product often involves crystallization or chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroperoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroperoxybenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroperoxybenzenesulfonamide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can induce oxidative stress in microbial cells or cancer cells, leading to cell damage and apoptosis. The compound may also inhibit specific enzymes or pathways critical for cell survival .

Comparison with Similar Compounds

Uniqueness: 4-Hydroperoxybenzenesulfonamide is unique due to its hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

165070-56-4

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

4-hydroperoxybenzenesulfonamide

InChI

InChI=1S/C6H7NO4S/c7-12(9,10)6-3-1-5(11-8)2-4-6/h1-4,8H,(H2,7,9,10)

InChI Key

SYJUJRIXXDRSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OO)S(=O)(=O)N

Origin of Product

United States

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